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molecular formula C7H18N2O B8794086 2-((3-(Dimethylamino)propyl)amino)ethanol CAS No. 53334-09-1

2-((3-(Dimethylamino)propyl)amino)ethanol

Cat. No. B8794086
M. Wt: 146.23 g/mol
InChI Key: DTZQQHRKVWXQPP-UHFFFAOYSA-N
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Patent
US04251637

Procedure details

To a one liter stirred autoclave was charged 500 g 3-dimethylaminopropyl amine. A nitrogen atmosphere was provided and the sealed autoclave was heated to 115°C. Ethylene oxide (140 g) was added incrementally over 3 hours. Heating was continued for 15 minutes.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].[CH2:8]1[O:10][CH2:9]1>>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN(CCCN)C
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
To a one liter stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen atmosphere was provided
TEMPERATURE
Type
TEMPERATURE
Details
Heating

Outcomes

Product
Details
Reaction Time
15 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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